AMG2504, also known as AMG-25, is a chemical compound identified by the CAS number 1003311-62-3. It has garnered attention in the field of cancer research due to its targeting properties, particularly its interaction with the platelet-derived growth factor receptor (PDGFR). The molecular formula for AMG2504 is C23H17N5O2, with a molecular weight of 395.41 g/mol. This compound is classified as a small molecule inhibitor, which plays a significant role in modulating biological pathways relevant to cancer progression and treatment.
The synthesis of AMG2504 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final molecular structure. While specific proprietary methods may not be publicly detailed, general synthetic approaches for similar compounds often utilize:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. The use of chromatography for purification and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard practices to confirm the identity and purity of AMG2504.
AMG2504 features a complex structure characterized by multiple aromatic rings and nitrogen-containing heterocycles. The arrangement of atoms within the molecule contributes to its biological activity.
AMG2504 participates in several chemical reactions that are pivotal for its functionality as an inhibitor. These reactions typically include:
The reactivity of AMG2504 can be influenced by factors such as pH and the presence of other biomolecules. Understanding these interactions is crucial for predicting its pharmacokinetic properties.
The mechanism of action for AMG2504 primarily involves its binding to the PDGFR, which is a key player in cell proliferation and survival pathways. Upon binding:
Research indicates that compounds like AMG2504 can significantly reduce tumor cell viability in vitro and inhibit tumor growth in vivo, showcasing its potential therapeutic efficacy against certain types of cancer.
AMG2504 is primarily utilized in scientific research aimed at understanding cancer biology and developing targeted therapies. Its applications include:
Transient Receptor Potential Ankyrin 1 (TRPA1) represents a non-selective cation channel primarily expressed in a subpopulation of nociceptive sensory neurons, particularly those co-expressing TRPV1. This polymodal receptor exhibits a unique structural organization characterized by 14-18 ankyrin repeats at its N-terminus—the highest number among TRP channels—and multiple cysteine residues critical for electrophilic activation [1] [3]. Functionally, TRPA1 operates as a cellular redox sensor activated by diverse exogenous and endogenous irritants, including environmental electrophiles (allyl isothiocyanate, acrolein), reactive oxygen species (H₂O₂), and lipid peroxidation products (4-hydroxynonenal, 15-d-PGJ₂) [1] [6].
Activation mechanisms involve both covalent modification (electrophilic agents modifying N-terminal cysteines) and non-covalent binding (e.g., menthol, caffeine). Subsequent calcium influx (Ca²⁺ permeability ratio ~0.8-1.0) triggers neurotransmitter release (e.g., substance P, CGRP), propagating nociceptive signals and neurogenic inflammation [3] [6]. Crucially, TRPA1 exhibits pronounced species divergence; human and rodent orthologs share only 79% sequence identity—significantly lower than TRPV1 (86%) or TRPM8 (94%)—concentrated in key transmembrane domains regulating channel gating [1]. This divergence underlies differential pharmacological responses exploited by compounds like AMG2504.
TRPA1 serves as a molecular integrator in chronic pain states through neuronal and non-neuronal mechanisms. In neuropathic pain models (e.g., partial sciatic nerve ligation), Schwann cell-expressed TRPA1 amplifies neuroinflammation via NADPH oxidase 1 (NOX1)-dependent H₂O₂ release, establishing a self-sustaining inflammatory loop: macrophage-derived ROS activates Schwann cell TRPA1, which generates further oxidative stress, recruiting additional macrophages and sensitizing adjacent nociceptors [4]. This creates spatially constrained oxidative stress gradients that maintain mechanical allodynia.
In inflammatory pathologies (asthma, arthritis, colitis), TRPA1 activation on sensory neurons releases neuropeptides (CGRP, substance P), inducing plasma extravasation, leukocyte recruitment, and cytokine production (IL-1β, IL-6, TNF-α) [6]. The IL-33/ST2 axis in gout, for example, triggers neutrophil-dependent ROS production that activates TRPA1 on dorsal root ganglia neurons, linking immune responses directly to pain [6]. Genetic ablation or pharmacological inhibition of TRPA1 consistently attenuates mechanical hypersensitivity across rodent neuropathic and inflammatory pain models, validating its therapeutic relevance [4] [7].
AMG2504 emerged from a high-throughput screening campaign conducted by Klionsky et al. (2007) targeting human TRPA1 (hTRPA1) antagonists. Structurally, it belongs to a class of thioaminal-containing benzamide derivatives characterized by a reactive sulfur atom essential for activity [1] [2]. Its identification marked a pivotal discovery in TRP channel pharmacology by revealing profound species-specific pharmacology: AMG2504 potently blocks hTRPA1 but exhibits no functional activity on rat TRPA1 (rTRPA1) [1] [2]. This contrasted sharply with other thioaminals (e.g., AMG9090, CMP1) that paradoxically activate rodent TRPA1.
AMG2504's selective inactivity in rodents provided critical evidence that TRPA1 orthologs differ functionally despite shared activation by electrophiles like mustard oil. This highlighted the risks of extrapolating rodent TRPA1 data to humans and spurred interest in primate models or transgenic approaches for preclinical studies [1] [2]. As a chemical probe, AMG2504 facilitated structure-function studies identifying key residues (e.g., Ser-943/Ile-946 in human vs. Ala-946/Met-949 in rat S6 domains) governing gating differences between species [1] [2].
Table 1: Pharmacological Profiles of Select TRPA1-Targeting Compounds [1] [2]
Compound | Chemical Class | Effect on hTRPA1 | Effect on rTRPA1 | Significance |
---|---|---|---|---|
AMG2504 | Thioaminal benzamide | Antagonist | Inactive | Demonstrated species-specific inactivity |
AMG9090 | Thioaminal benzamide | Antagonist | Agonist | First demonstration of reverse pharmacology |
CMP1 | Thioaminal analog | Antagonist | Agonist | Used to map gating-determinant residues |
HC-030031 | Hydantoin derivative | Antagonist | Antagonist | Pan-species tool compound |
Menthol | Monoterpenoid | Agonist | Bimodal (activation/block) | Non-electrophilic species-dependent effects |
Table 2: Key Structural and Functional Differences Between TRPA1 Orthologs [1] [2] [3]
Parameter | Human TRPA1 | Rat TRPA1 | Functional Consequence |
---|---|---|---|
Sequence Identity | 100% | 79% | Differential ligand sensitivity |
Critical S6 Residues | Ser-943, Ile-946 | Ala-946, Met-949 | Determines agonist/antagonist response to thioaminals |
Cold Sensitivity | Insensitive | Sensitive | Disputed role in cold nociception |
Caffeine Response | Antagonist | Agonist | Species-specific modulation |
Primate Homology | ~97–99.7% (rhesus/chimp) | ~79% | Supports primate models for translational research |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: